molecular formula C15H16N2O4S B14420194 (3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate CAS No. 84384-91-8

(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate

Cat. No.: B14420194
CAS No.: 84384-91-8
M. Wt: 320.4 g/mol
InChI Key: MTRGAROYLHAWBX-UHFFFAOYSA-N
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Description

(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical synthesis, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate typically involves multiple steps. One common method includes the reaction of 3-methylphenol with methyl isocyanate to form the corresponding carbamate. This intermediate is then reacted with pyridin-2-ylmethoxysulfinyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield the corresponding sulfone, while reduction with NaBH4 can produce the sulfide derivative.

Scientific Research Applications

(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The sulfinyl group plays a crucial role in this interaction, as it can form reversible or irreversible bonds with nucleophilic residues in the enzyme.

Comparison with Similar Compounds

Similar Compounds

    (3-methylphenyl) N-methylcarbamate: Lacks the pyridin-2-ylmethoxysulfinyl group, making it less versatile in certain reactions.

    N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate: Does not have the 3-methylphenyl group, which affects its chemical properties and reactivity.

Uniqueness

(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate is unique due to the presence of both the 3-methylphenyl and pyridin-2-ylmethoxysulfinyl groups. This combination imparts distinct chemical properties, making it a valuable compound in various applications, particularly in organic synthesis and medicinal chemistry.

Properties

CAS No.

84384-91-8

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

(3-methylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate

InChI

InChI=1S/C15H16N2O4S/c1-12-6-5-8-14(10-12)21-15(18)17(2)22(19)20-11-13-7-3-4-9-16-13/h3-10H,11H2,1-2H3

InChI Key

MTRGAROYLHAWBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)N(C)S(=O)OCC2=CC=CC=N2

Origin of Product

United States

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